molecular formula C25H36O4 B1216029 Colupulone CAS No. 468-27-9

Colupulone

Cat. No. B1216029
CAS RN: 468-27-9
M. Wt: 400.5 g/mol
InChI Key: UNCDMWKTFLUPHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The chemical synthesis of colupulone involves its transformation under specific conditions. When colupulone is refluxed in an acidic aqueous medium containing celite, it yields four new compounds, suggesting potential methods for its synthesis and modification (Shaw & Byrne, 1971). Additionally, oxidation and isomerization of colupulone in an acid buffer lead to the formation of non-polar tricyclic ketones, showcasing another aspect of its chemical behavior and synthesis pathways (John & Shannon, 1978).

Molecular Structure Analysis

The molecular structure of colupulone and its transformation products has been a subject of detailed investigation. Studies reveal the formation of relatively non-bitter compounds through conventional hopping procedures in breweries, with proposed structures based on physical and chemical evidence. The identification of these compounds aids in understanding colupulone's molecular behavior and its implications for brewing and analytical methods (Shaw & Byrne, 1971).

Chemical Reactions and Properties

Colupulone undergoes various chemical reactions, leading to a wide range of products. Its reaction with persulphate, for example, results in compounds formed by the loss of an isopentenyl side chain and/or cyclisation of a residual side chain, yielding products with dihydropyran or dihydrofuran ring systems. These reactions highlight the reactivity of colupulone's side chains and their impact on its chemical properties (Byrne, Cahill, & Shannon, 1970).

Physical Properties Analysis

The physical properties of colupulone and its transformation products have been characterized in various studies. The isolation and description of these products provide insights into their physical characteristics, such as solubility and stability, which are crucial for understanding colupulone's behavior in different environments and its potential applications beyond the brewing industry (Shaw & Byrne, 1971).

Chemical Properties Analysis

Understanding the chemical properties of colupulone involves examining its reactivity and the types of chemical transformations it undergoes. For instance, the mild oxidative cyclisation of colupulone's isopentenyl side-chain into a dihydrofuran suggests a pathway for the biosynthesis of dihydrofuran rings from similar structures. This reaction exemplifies the diverse chemical behavior of colupulone and its relevance to synthetic chemistry and natural product biosynthesis (Cahill & Shannon, 1969).

Scientific Research Applications

1. Effect on Hepatic Cytochrome P-450 Enzymatic Activity

Colupulone has been studied for its impact on hepatic cytochrome P-450 enzymatic activities. In a study involving male Sprague-Dawley rats, colupulone was found to alter the levels of cytochrome P450IIB and P450IIIA steady-state mRNA. However, it did not significantly change the ex vivo cytochrome P-450-mediated activation of certain mutagenic forms, leaving its long-term effects on cytochrome P-450 enzymatic activity open for further exploration (Shipp, Mehigh, & Helferich, 1994).

2. Activation of Human Pregnane X Receptor

Colupulone has been identified as a direct activator of the human pregnane X receptor (PXR), a nuclear xenobiotic receptor. The structural analysis of this interaction revealed the ability of colupulone to bind to PXR, thereby inducing the expression of numerous drug metabolism and excretion proteins. This understanding of colupulone's interaction with PXR is essential in comprehending drug-drug interactions mediated by hops extracts (Teotico et al., 2008).

3. Repellent Effects on Agricultural Pests

In agricultural research, colupulone has demonstrated repellent effects on the two-spotted spider mite, Tetranychus urticae. It has been shown to deter these mites from plant leaves and reduce the number of eggs laid, indicating its potential use as a natural pesticide (Jones, Campbell, Pye, Maniar, & Mudd, 1996).

4. Chemical Transformations and Brewing Applications

Studies have explored the chemical transformations of colupulone under various conditions. For instance, colupulone undergoes transformations when boiled in acidic conditions, leading to the formation of non-polar tricyclic ketones. These transformations have implications for the brewing industry, as they affect the bitterness and other characteristics of beer (John & Shannon, 1978).

5. Larvicidal Activity Against Mosquitoes

Recent research has highlighted the potential of colupulone as a larvicidal agent against the Culex pipiens mosquito. The study demonstrated the potency of colupulone and its derivatives in controlling mosquito larvae, emphasizing its potential as an environmentally friendly solution for mosquito management (Makri et al., 2022).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

3,5-dihydroxy-4,6,6-tris(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O4/c1-15(2)9-10-19-22(27)20(21(26)18(7)8)24(29)25(23(19)28,13-11-16(3)4)14-12-17(5)6/h9,11-12,18,27-28H,10,13-14H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCDMWKTFLUPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963664
Record name 3,5-Dihydroxy-4,6,6-tris(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Colupulone

CAS RN

468-27-9
Record name Colupulone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dihydroxy-4,6,6-tris(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COLUPULONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA8R555DNZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,150
Citations
A Makri, DP Papachristos… - Pest Management …, 2022 - Wiley Online Library
… by evaluating colupulone and novel geranylated analogues. … Colupulone, a prenylated acyl phloroglucinol isolated from … Thus, strong activity was observed for colupulone (LC 50 19.7 …
Number of citations: 2 onlinelibrary.wiley.com
GA Howard, JRA Pollock, AR Tatchell - Journal of the Chemical …, 1955 - pubs.rsc.org
… colupulone as it bears the same relation to lupulone as cohumulone does to humulone. Colupulone … point when mixed with synthetic colupulone which had been incidentally prepared …
Number of citations: 22 pubs.rsc.org
DG Teotico, JJ Bischof, L Peng, SA Kliewer… - Molecular …, 2008 - ASPET
… The β-bitter acid colupulone is demonstrated to be a bioactive … in complex with colupulone was elucidated, and colupulone was … by colupulone and related constituents of hops extracts. …
Number of citations: 70 molpharm.aspetjournals.org
JB Bharate, YS Batarseh, A Wani, S Sharma… - Organic & …, 2015 - pubs.rsc.org
… Colupulone, a prenylated phloroglucinol isolated from … of colupulone that are potent P-gp inducer(s) with an ability to enhance Aβ transport across the BBB. A series of colupulone …
Number of citations: 17 pubs.rsc.org
Y Li, S Dalabasmaz, S Gensberger-Reigl… - Food Research …, 2023 - Elsevier
Hop is widely used in beer brewing and as a medicinal product. The present study comprehensively analyzed the main molecular determinants of the antibacterial activity of hop extracts…
Number of citations: 2 www.sciencedirect.com
GJ Mannering, JA Shoeman, LB Deloria - Drug metabolism and …, 1992 - Citeseer
A higher level of cytochrome P-450 (P450)-dependent ethylmorphine (EM) N-demethylase activity was observed In hepatic microsomes from mice fed a natural-Ingredient diet (“crude …
Number of citations: 28 citeseerx.ist.psu.edu
M Forino, S Pace, G Chianese… - Journal of Natural …, 2016 - ACS Publications
… of lupulone (2) and colupulone. However, while in colupulone the conjugated system of the … of 6 are reasonably different from those of colupulone. From a configurational point of view, …
Number of citations: 33 pubs.acs.org
G Haseleu, D Intelmann, T Hofmann - Food Chemistry, 2009 - Elsevier
… To gain first insights into the β-acid-derived bitter compounds, the β-acid colupulone was … Besides the cohulupone, five previously unreported bitter-tasting colupulone degradation …
Number of citations: 120 www.sciencedirect.com
RP Archer, E Tyrrell, K Singh - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
… 52, 413-416.] ) proposed an ether linkage for one of the isoprenyl groups of colupulone and the corresponding β-acids. Colupulone shows evidence of tautomerization by 1 H and 13 C …
Number of citations: 3 scripts.iucr.org
EB Shipp, CS Mehigh, WG Helferich - Food and chemical toxicology, 1994 - Elsevier
… The present study was designed to determine whether colupulone could induce … AIN 76 diet supplemented with colupulone at 0.36"/, (w/w). This concentration of colupulone is high and …
Number of citations: 15 www.sciencedirect.com

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